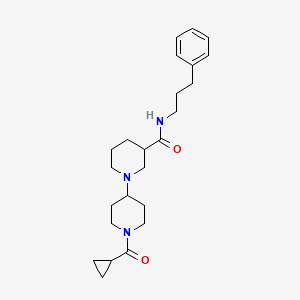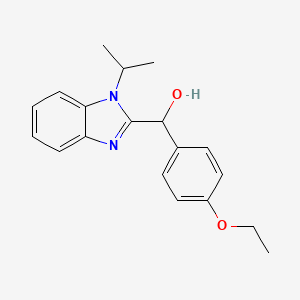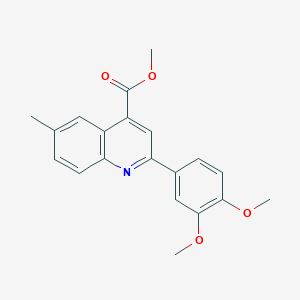![molecular formula C10H12ClNOS B6102230 2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
2-[(4-chlorophenyl)thio]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]butanamide, also known as CP-102, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and migraine headaches. In
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]butanamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. One of the primary applications of this compound is in the treatment of neurological disorders such as epilepsy and migraine headaches. Several studies have shown that this compound has anticonvulsant and anti-migraine properties, and may be effective in reducing the frequency and severity of seizures and headaches.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]butanamide is not yet fully understood, but it is believed to act on several different neurotransmitter systems in the brain. This compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound may also affect the activity of other neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that this compound can increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anti-migraine properties. Additionally, this compound has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-[(4-chlorophenyl)thio]butanamide for lab experiments is its relatively low toxicity. Studies have shown that this compound is well-tolerated in animal models, and does not produce significant adverse effects at therapeutic doses. Additionally, this compound has been shown to have good bioavailability, which means that it can be administered orally and still produce therapeutic effects.
However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the bloodstream. Additionally, this compound may interact with other medications or compounds, which could affect its efficacy or safety.
Orientations Futures
There are several future directions for research on 2-[(4-chlorophenyl)thio]butanamide. One potential area of investigation is the development of more potent and selective analogs of this compound, which may have improved therapeutic properties. Additionally, further studies are needed to better understand the mechanism of action of this compound, and to identify potential drug targets for the treatment of neurological disorders. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials, in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]butanamide involves the reaction of 4-chlorothiophenol with butyric anhydride in the presence of a base catalyst. The resulting product is then purified using various chromatography techniques. This synthesis method has been described in detail in several research papers, and has been shown to be effective in producing high yields of this compound.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOQPALMKVZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6102165.png)

![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)

![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)